Cas no 91-00-9 (diphenylmethanamine)

diphenylmethanamine structure
diphenylmethanamine structure
Produktname:diphenylmethanamine
CAS-Nr.:91-00-9
MF:C13H13N
MW:183.249023199081
MDL:MFCD00008059
CID:34582
PubChem ID:7036

diphenylmethanamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Diphenylmethanamine
    • Benzhydrylamine
    • Phenylbenzenemethanamine
    • alpha-phenyl-benzenemethanamin
    • alpha-phenylbenzenemethanamine
    • alpha-Phenylbenzylamine
    • Benzenemethanamine, alpha-phenyl-
    • Methanamine, 1,1-diphenyl-
    • Methylamine, 1,1-diphenyl-
    • 1,1-DIPHENYLMETHYLAMINE
    • Aminodiphenylmethane
    • Benzenemethanamine,a-phenyl-
    • C,C-Diphenyl-methylamine
    • α-Aminodiphenylmethane
    • (Diphenylmethyl)amine
    • 1,1-diphenylmethanamine
    • benzhydryl amine
    • alpha-Aminodiphenylmethane
    • Benzenemethanamine, .alpha.-phenyl-
    • .alpha.-Phenylbenzylamine
    • 4BO6ISS9DX
    • .alpha.-Aminodiphenylmethane
    • MGHPNCMVUAKAIE-UHFFFAOYSA-N
    • PB10011
    • CS-D1366
    • Methylamine,1-diphenyl-
    • C,C-diphenylmethylamine
    • NSC-49127
    • Benzhydrylamine, purum, >=97.0% (GC)
    • aminodiphenyl methane
    • HMS1785L01
    • aminodiphenyl-methane
    • Benzhydrylamine, 97%
    • SCHEMBL7841
    • AS-12859
    • FT-0622663
    • benzhydrylamin-
    • B0124
    • BP-11378
    • BCP18638
    • NSC49127
    • Methanamine,1-diphenyl-
    • A25935
    • Q-200624
    • F0850-6748
    • STK801347
    • Methylamine, 1,1-diphenyl- (6CI,7CI,8CI)
    • BENZHYDRYLAMINE [MI]
    • 91-00-9
    • EINECS 202-032-2
    • BBL009929
    • Amikacin sulfate, Antibiotic for Culture Media Use Only
    • alpha-phenyl-benzenemethanamin;alpha-phenylbenzenemethanamine
    • InChI=1/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H
    • SCHEMBL1573580
    • LS-30514
    • UNII-4BO6ISS9DX
    • AKOS000120236
    • CHEMBL467503
    • Ph2CHNH2
    • NSC 49127
    • diphenyl-methanamine
    • DTXSID00238346
    • Oprea1_187555
    • diphenylmethyamine
    • Q27259384
    • MFCD00008059
    • benzhydryl-amine
    • EN300-15665
    • AMY10403
    • Q-103472
    • 1,1-diphenyl methylamine
    • Methylamine, 1,1-diphenyl- (6CI, 7CI, 8CI)
    • α-Phenylbenzenemethanamine (ACI)
    • 1-Amino-1-(phenylmethyl)benzene
    • Diphenylmethamine
    • α-Phenylbenzylamine
    • 0XM
    • DB-032196
    • NS00039384
    • benzhydrylamin
    • BENZHYDRYLAMINE (AMINODIPHENYLMETHANE)
    • BDBM626027
    • diphenylmethanamine
    • MDL: MFCD00008059
    • Inchi: 1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
    • InChI-Schlüssel: MGHPNCMVUAKAIE-UHFFFAOYSA-N
    • Lächelt: NC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 776434

Berechnete Eigenschaften

  • Genaue Masse: 183.104799g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.4
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 183.104799g/mol
  • Monoisotopenmasse: 183.104799g/mol
  • Topologische Polaroberfläche: 26Ų
  • Schwere Atomanzahl: 14
  • Komplexität: 137
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Colorless hexagonal flake or liquid
  • Dichte: 1.063 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 12 °C (lit.)
  • Siedepunkt: 304°C(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: n20/D 1.595(lit.)
  • Wasserteilungskoeffizient: Miscible with chloroform, dimethylsulfoxide and methanol. Slightly miscible with water.
  • PSA: 26.02000
  • LogP: 3.43500
  • Löslichkeit: Leicht löslich in Wasser
  • Merck: 1076
  • Sensibilität: Air Sensitive

diphenylmethanamine Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:2810
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 22-36/37/38
  • Sicherheitshinweise: S26-S36
  • FLUKA MARKE F CODES:9-23
  • RTECS:DA4407300
  • Identifizierung gefährlicher Stoffe: C Xn
  • Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
  • Risikophrasen:R22; R36/37/38
  • PackingGroup:III
  • Verpackungsgruppe:III
  • Gefahrenklasse:8

diphenylmethanamine Zolldaten

  • Zolldaten:

    China Zollkodex:

    2921499090

    Übersicht:

    299499090 Andere aromatische Monoamine und Derivate sowie ihre Salze. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:6.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    299499090 andere aromatische Monoamine und ihre Derivate; Salze daraus MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:6.5% Allgemeiner Tarif:30.0%

diphenylmethanamine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24303-100g
Benzhydrylamine, 97%
91-00-9 97%
100g
¥2222.00 2023-02-27
Ambeed
A421685-100g
Diphenylmethanamine
91-00-9 98%
100g
$44.0 2025-02-27
Enamine
EN300-15665-0.5g
diphenylmethanamine
91-00-9 95%
0.5g
$21.0 2023-05-03
Enamine
EN300-15665-2.5g
diphenylmethanamine
91-00-9 95%
2.5g
$27.0 2023-05-03
Life Chemicals
F0850-6748-10g
diphenylmethanamine
91-00-9 95%+
10g
$84.0 2023-09-07
Life Chemicals
F0850-6748-1g
diphenylmethanamine
91-00-9 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0850-6748-5g
diphenylmethanamine
91-00-9 95%+
5g
$60.0 2023-09-07
OTAVAchemicals
1179084-250MG
1,1-diphenylmethanamine
91-00-9 95%
250MG
$115 2023-06-25
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0421699435- 100ml(玻瓶)
diphenylmethanamine
91-00-9 98%
100ml
¥ 498.0 2021-05-18
Apollo Scientific
OR8244-25g
Benzhydrylamine
91-00-9
25g
£45.00 2025-02-20

diphenylmethanamine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Diethylamine Catalysts: Palladium diacetate ,  Di-O-methyl-β-cyclodextrin ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Toluene ,  Water
Referenz
Convenient cleavage of water-insoluble allylic substrates in the presence of per(2,6-di-O-methyl)-β-cyclodextrin
Widehem, Rodrigue; Lacroix, Thibaut; Bricout, Herve; Monflier, Eric, Synlett, 2000, (5), 722-724

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis of secondary and tertiary carbinamines from N-(trimethylsilyl)imines and organolithium reagents
Hirao, Akira; Hattori, Iwakazu; Yamaguchi, Kazuo; Nakahama, Seiichi; Yamazaki, Noboru, Synthesis, 1982, (6), 461-2

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 60 °C
1.2 Reagents: Amberlyst A 21 ;  30 min
Referenz
Rapid deprotection of N-Boc amines by TFA combined with free base generation using basic ion-exchange resins
Srinivasan, Natarajan; Yurek-George, Alexander; Ganesan, A., Molecular Diversity, 2005, 9(4), 291-293

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Iron oxide (Fe3O4) ,  Zirconium chloride (ZrCl4) ;  rt → 80 °C
1.2 Reagents: Sodium cyanoborohydride ;  75 - 80 °C; 50 min, 75 - 80 °C
Referenz
The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system
Sadighnia, Leila; Zeynizadeh, Behzad, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Ammonia borane Solvents: THF-d8 ;  14 d, 60 °C; 60 °C → rt
Referenz
Transfer Hydrogenation of Imines with Ammonia-Borane: A Concerted Double-Hydrogen-Transfer Reaction
Yang, Xianghua; Zhao, Lili; Fox, Thomas; Wang, Zhi-Xiang; Berke, Heinz, Angewandte Chemie, 2010, 49(11), 2058-2062

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride
Referenz
α-Phenyl-benzenemethanamine and α-phenyl-benzenemethanamine hydrochloride
Pigza, Julie A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-4

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Tetrahydrofuran
Referenz
Mild and chemoselective cleavage of p-nitrobenzyl esters and p-nitrobenzyloxycarbonylamines with zinc dust
Kumagai, Toshio; Abe, Takao; Fujimoto, Yukari; Hayashi, Takaaki; Inoue, Yoshinori; et al, Heterocycles, 1993, 36(8), 1729-34

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ,  Methanol
Referenz
Synthesis of substituted benzhydrylamines
Dejaegher, Yves; Mangelinckx, Sven; De Kimpe, Norbert, Synlett, 2002, (1), 113-115

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  2-Dodecyl-1,3-propanedithiol Catalysts: Trioctylmethylammonium chloride Solvents: Methanol ;  rt
Referenz
Preparation and application of odorless 1,3-propanedithiol reagents
Matoba, Manabu; Kajimoto, Tetsuya; Nishide, Kiyoharu; Node, Manabu, Chemical & Pharmaceutical Bulletin, 2006, 54(1), 141-146

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Water Solvents: Tetrahydrofuran ;  2 - 12 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water ;  30 - 60 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, rt
Referenz
Deprotection of a primary Boc group under basic conditions
Tom, Norma J.; Simon, Wendy M.; Frost, Heather N.; Ewing, Marcus, Tetrahedron Letters, 2004, 45(5), 905-906

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Phosphine, [4-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylphenyl]diphenyl-, rel-, tri… Solvents: Tetrahydrofuran
Referenz
ROMPgel-Supported Triphenylphosphine with Potential Application in Parallel Synthesis
Aarstad, Erik; Barrett, Anthony G. M.; Hopkins, Brian T.; Koebberling, Johannes, Organic Letters, 2002, 4(11), 1975-1977

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran
1.2 Reagents: 2-Mercaptobenzoic acid Solvents: Tetrahydrofuran
Referenz
Selective deprotection of allyl amines using palladium
Lemaire-Audoire, Sandrine; Savignac, Monique; Genet, Jean Pierre; Bernard, Jean-Marie, Tetrahedron Letters, 1995, 36(8), 1267-70

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Alumina ,  Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ;  2 min, rt
Referenz
A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system
Zeynizadeh, Behzad; Kouhkan, Mehri, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Indium ,  Hydrochloric acid Solvents: Tetrahydrofuran
Referenz
Indium-mediated reduction of nitro and azide groups in the presence of HCl in aqueous media
Lee, Jung Gyu; Choi, Kyung Il; Koh, Hun Yeong; Kim, Youseung; Kang, Yonghan; et al, Synthesis, 2001, (1), 81-84

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Water ;  24 h, reflux
Referenz
Lewis acid-catalyzed nucleophilic substitutions of benzylic alcohols with sulfamides
Oda, Ryoga; Nakata, Kenya, European Journal of Organic Chemistry, 2021, 2021(2), 295-301

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Isopropanol
Referenz
Photochemical oxidation of imines
Toshima, Naoki; Hirai, Hidefumi, Tetrahedron Letters, 1970, (6), 433-6

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol
Referenz
Rearrangements of some new hydroxamic acids related to heterocyclic acids and to diphenyl- and triphenylacetic acids
Jones, Lauder W.; Hurd, Charles D., Journal of the American Chemical Society, 1921, 43, 2422-48

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  2 h, 45 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
Referenz
Experimental and computational studies of borohydride catalyzed hydrosilylation of a variety of C:O and C:N functionalities including esters, amides and heteroarenes
Manas, Michael G.; Sharninghausen, Liam S.; Balcells, David; Crabtree, Robert H., New Journal of Chemistry, 2014, 38(4), 1694-1700

diphenylmethanamine Raw materials

diphenylmethanamine Preparation Products

diphenylmethanamine Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:91-00-9)Aminodiphenylmethane
Bestellnummer:1632378
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49
Preis ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:91-00-9)Aminodiphenylmethane
Bestellnummer:1632378
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 16:59
Preis ($):discuss personally
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